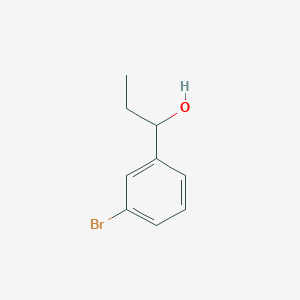

1-(3-Bromophenyl)propan-1-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(3-Bromophenyl)propan-1-ol is a compound with the molecular weight of 215.09 . It is also known as 3-(3-Bromophenyl)propan-1-ol . It is used in the fabrication of medicinal compounds intended for the remediation of neoplastic maladies and neurologic infirmities .

Synthesis Analysis

The synthesis of 1-(3-Bromophenyl)propan-1-ol involves several steps. One method involves the use of M1, ethylene glycol dimethyl ether, sodium borohydride, and aluminum trichloride . The reaction is carried out at room temperature and the system is kept warm at 50 °C for 2 hours . After the reaction, the mixture is poured into ice water for hydrolysis, adjusted to pH=2 with sulfuric acid, and extracted with ethyl acetate .Molecular Structure Analysis

The molecular structure of 1-(3-Bromophenyl)propan-1-ol can be represented by the InChI code: 1S/C9H11BrO/c10-9-5-1-3-8(7-9)4-2-6-11/h1,3,5,7,11H,2,4,6H2 . This indicates that the compound consists of 9 carbon atoms, 11 hydrogen atoms, 1 bromine atom, and 1 oxygen atom .Physical And Chemical Properties Analysis

1-(3-Bromophenyl)propan-1-ol is a pale-yellow to yellow-brown liquid .Aplicaciones Científicas De Investigación

Synthesis and Biological Examination

1-(3-Bromophenyl)propan-1-ol has been utilized in the synthesis of various chemical compounds. For instance, Stenlake, Patrick, and Sneader (1989) explored its use in the synthesis of ring-substituted arylpropanonamines and their quaternary salts. These compounds were examined as potential intravenous anesthetics, indicating its relevance in medicinal chemistry research (Stenlake, Patrick, & Sneader, 1989).

Reactivity and Structural Studies

Garcia, Fronczek, and Gandour (1992) researched the reactivity of 3-(N,N-Dimethylamino)propan-1-ol with aryl α-bromoacetophenones. This study provides insights into the structure of the products formed from such reactions, contributing to the broader understanding of chemical reactions involving 1-(3-Bromophenyl)propan-1-ol (Garcia, Fronczek, & Gandour, 1992).

Cyclisation Studies

The compound has also been a subject in cyclisation studies. Goosen, McCleland, and Rinaldi (1993) provided evidence of 1-(3-Bromophenyl)propan-1-ol undergoing cyclisation via aryl radical cation and alkoxyl radical intermediates. Such research is pivotal in understanding the cyclisation mechanisms in organic chemistry (Goosen, McCleland, & Rinaldi, 1993).

Antimicrobial and Antiradical Activities

1-(3-Bromophenyl)propan-1-ol derivatives have been investigated for their antimicrobial and antiradical activities. Čižmáriková et al. (2020) synthesized a series of compounds from 1-(3-Bromophenyl)propan-1-ol and tested them against various human pathogens. The study provides valuable information on the potential use of these compounds in the development of new antimicrobial agents (Čižmáriková et al., 2020).

Corrosion Inhibition

Research by Gao, Liang, and Wang (2007) explored the synthesis of tertiary amines from 1,3-di-amino-propan-2-ol and their performance as corrosion inhibitors on carbon steel. This study highlights the practical applications of 1-(3-Bromophenyl)propan-1-ol derivatives in industrial contexts, particularly in the prevention of metal corrosion (Gao, Liang, & Wang, 2007).

Safety and Hazards

1-(3-Bromophenyl)propan-1-ol is associated with several hazards. It is harmful if swallowed, causes skin irritation, and may cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Mecanismo De Acción

Target of Action

It is known that this compound is an essential precursor utilized in the intricate process of synthesizing cutting-edge pharmaceutical compounds .

Mode of Action

As a precursor in pharmaceutical synthesis, it likely interacts with its targets to form more complex compounds, which then exert their therapeutic effects .

Biochemical Pathways

Given its role as a precursor in pharmaceutical synthesis, it is plausible that it participates in various biochemical reactions leading to the formation of therapeutically active compounds .

Result of Action

It is known to be used in the synthesis of pharmaceutical compounds designed to combat a spectrum of debilitating ailments including inflammatory diseases and cancer .

Propiedades

IUPAC Name |

1-(3-bromophenyl)propan-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrO/c1-2-9(11)7-4-3-5-8(10)6-7/h3-6,9,11H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFRBOGHEHVPWKF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC(=CC=C1)Br)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Bromophenyl)propan-1-ol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl 3-(hydroxymethyl)-2-isopropyl-4,5-dihydro-2H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate](/img/structure/B2702669.png)

![benzo[b]thiophen-2-yl(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)methanone](/img/structure/B2702673.png)

![ethyl 2-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2702674.png)

![2-[(4-Chlorobenzyl)sulfanyl]quinoxaline](/img/structure/B2702677.png)

![4-ethyl-N-[3-(furan-2-ylmethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]thiadiazole-5-carboxamide](/img/structure/B2702679.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-3-((4-chlorophenyl)sulfonyl)propanamide](/img/structure/B2702687.png)

![N-[3-[(3-methyltriazolo[4,5-d]pyrimidin-7-yl)amino]phenyl]acetamide](/img/structure/B2702688.png)

![3-Methyl-4-naphthalen-1-yl-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one](/img/structure/B2702690.png)